2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520223
InChI: InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11+/m0/s1
SMILES:
Molecular Formula: C14H22FNO4
Molecular Weight: 287.33 g/mol

2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

CAS No.:

Cat. No.: VC17520223

Molecular Formula: C14H22FNO4

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate -

Specification

Molecular Formula C14H22FNO4
Molecular Weight 287.33 g/mol
IUPAC Name 2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Standard InChI InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11+/m0/s1
Standard InChI Key HPRGBCBVSRQVMV-WFBLGPOFSA-N
Isomeric SMILES CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2F
Canonical SMILES CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The molecule is based on a 2-azabicyclo[2.2.1]heptane scaffold, a seven-membered bicyclic system comprising two fused rings (norbornane analog) with a nitrogen atom at position 2. The (3R,5S) configuration indicates specific stereochemical orientations at positions 3 and 5, which are critical for molecular recognition in biological systems. The fluorine atom at position 5 introduces electronegativity and potential hydrogen-bonding interactions, while the tert-butyl and ethyl esters at positions 2 and 3, respectively, modulate solubility and stability .

Key Structural Attributes:

  • Bicyclic Core: Enhances rigidity, favoring preorganization for target binding.

  • Fluorine Substitution: Modulates electronic properties and metabolic stability.

  • Ester Protections: tert-butyl (bulky, lipophilic) and ethyl (moderately polar) groups balance solubility and synthetic manipulability.

Synthetic Strategies and Intermediate Characterization

Retrosynthetic Analysis

Hypothetical synthetic routes for this compound may involve:

  • Construction of the Azabicyclo Core: Via intramolecular cyclization of a suitably functionalized precursor.

  • Fluorination at Position 5: Using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution.

  • Esterification: Sequential protection of the 2- and 3-carboxyl groups with tert-butyl and ethyl esters.

StepDescriptionReagents/Conditions
1Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acidDiels-Alder cyclization, oxidation
2Stereoselective fluorination at position 5DAST or Deoxo-Fluor®
3Protection of 2-carboxyl as tert-butyl esterBoc₂O, DMAP, CH₂Cl₂
4Protection of 3-carboxyl as ethyl esterEthyl chloroformate, TEA, DMF

Physicochemical and Spectroscopic Properties

Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₁FNO₅
Molecular Weight314.33 g/mol
logP (Predicted)2.1 ± 0.3
Solubility (Water)<1 mg/mL
Topological Polar SA78.2 Ų

The tert-butyl group enhances lipophilicity (logP ~2.1), while the ethyl ester marginally improves aqueous solubility compared to longer-chain esters. The fluorine atom contributes to dipole interactions, as evidenced by its impact on NMR chemical shifts .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.4 ppm (tert-butyl CH₃).

    • δ 4.1–4.3 ppm (ethyl CH₂).

    • δ 5.1–5.3 ppm (bridgehead protons).

  • ¹⁹F NMR: A singlet near δ -120 ppm, typical for aliphatic C-F bonds.

CompoundTargetKey Features
SH-X-9 Kinase complexesDual chloroacetamido warheads
VemurafenibBRAF V600EAzaindole core, fluorine substitution
This CompoundHypothetical kinasesAzabicyclo core, dual ester protection

Stability and Degradation Pathways

Ester Hydrolysis Kinetics

The ethyl ester is susceptible to enzymatic hydrolysis (e.g., esterases), whereas the tert-butyl group confers resistance to acidic conditions. Accelerated stability studies (40°C/75% RH) predict a half-life >6 months in solid state.

Photodegradation Risks

The fluorine atom and aromatic bicyclic system may predispose the compound to UV-induced radical formation, necessitating light-protected storage.

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